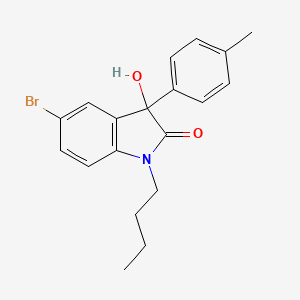
5-bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of structurally similar brominated compounds involves multi-step chemical processes including bromination, cyclocondensation, and the use of chiroptical spectroscopy for chiral characterization. These methods provide a foundation for synthesizing and understanding the structure of our target compound. For instance, Gussem et al. (2013) demonstrated the synthesis of a related compound using vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) for absolute configuration assignment (De Gussem, Cornelus, Pieters, Van den Bossche, Van der Eycken, Herrebout, & Bultinck, 2013).
Molecular Structure Analysis
Molecular structure analysis, particularly X-ray crystallography, plays a crucial role in determining the configuration and conformation of brominated compounds. For example, research by Zhu and Qiu (2011) on Schiff bases revealed the molecular structure through X-ray single crystal determination, offering insights into the structural analysis of our compound (Zhu & Qiu, 2011).
Chemical Reactions and Properties
The chemical behavior of brominated compounds can be elucidated through studies on their reactions and properties. Investigations into the reactivity of brominated molecules provide insights into potential chemical reactions, such as electrophilic substitutions and coupling reactions that our compound might undergo. Research by Bayrak et al. (2017) on bromophenol derivatives outlines the synthesis and reaction pathways that could be relevant (Bayrak, Taslimi, Gülçin, & Menzek, 2017).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding the practical applications of the compound. These properties are determined through experimental techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests in various solvents.
Chemical Properties Analysis
Chemical properties, such as reactivity with other compounds, stability under different conditions, and spectral properties (IR, UV-Vis, NMR), are essential for comprehensively understanding the compound's behavior in chemical reactions and potential applications. Studies on similar compounds, like the one by Tamer et al. (2016), provide insights into the chemical properties through experimental and DFT approaches (Tamer, Arslan, Avcı, Nebioğlu, Atalay, & Çoşut, 2016).
Wissenschaftliche Forschungsanwendungen
However, the search yielded papers on related topics such as the synthesis and applications of various organic compounds, including indole synthesis, synthetic approaches to substituted coumarins, and the pharmacology of certain compounds. These papers cover a wide range of chemical synthesis methodologies, potential pharmaceutical applications, and reviews of specific chemical classes' biological activities. For example:
Synthetic approaches to unsymmetrically substituted 5,7-dihydroxycoumarins discuss strategies for modifying hydroxy groups in coumarin cores, potentially relevant to the synthesis of complex organic molecules including the specified compound (Fatykhov et al., 2020).
Indole synthesis review provides a classification of indole synthesis methods, possibly relevant to understanding synthetic pathways that might involve compounds structurally related to "5-bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)-1,3-dihydro-2H-indol-2-one" (Taber & Tirunahari, 2011).
Eigenschaften
IUPAC Name |
5-bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO2/c1-3-4-11-21-17-10-9-15(20)12-16(17)19(23,18(21)22)14-7-5-13(2)6-8-14/h5-10,12,23H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUYPYNMWADARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(C3=CC=C(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)-1,3-dihydro-2H-indol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

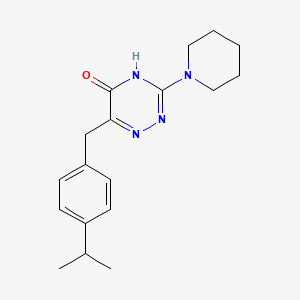
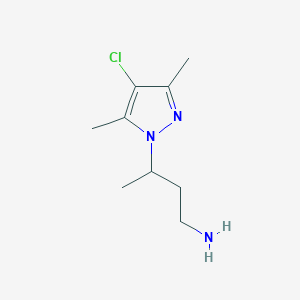
![N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2491429.png)
![3-(4-nitrophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491430.png)
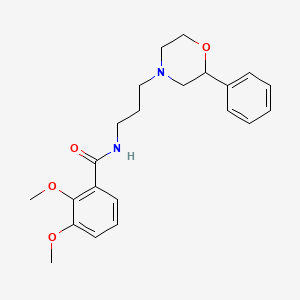
![ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491435.png)
![5-[(4-Methylphenyl)sulfonylmethyl]-1,2-dihydropyrazol-3-one](/img/structure/B2491436.png)
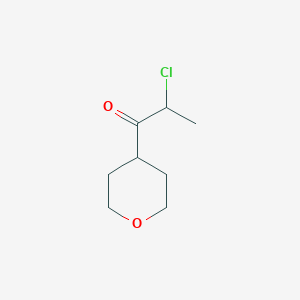
![2,3-Diphenylimidazo[1,2-a]pyridine](/img/structure/B2491438.png)
![Methoxy[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B2491439.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2491440.png)
![2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride](/img/structure/B2491441.png)
![5-Benzyl-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2491442.png)
![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2491446.png)